molecular formula C10H10N2O B123609 6-Methoxy-2-methylquinoxaline CAS No. 146294-17-9

6-Methoxy-2-methylquinoxaline

Cat. No.: B123609
CAS No.: 146294-17-9
M. Wt: 174.2 g/mol
InChI Key: OCLYZMMJKAVJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal chemistry and material science. The compound features a quinoxaline core substituted with a methoxy group at the 6-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of 2-methyl-3,4-dioxobutanoic acid with o-phenylenediamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydroquinoxaline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated quinoxalines.

Scientific Research Applications

6-Methoxy-2-methylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as tyrosine kinases and DNA gyrase, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2-Methylquinoxaline: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    6-Methoxyquinoxaline: Lacks the methyl group, affecting its steric and electronic characteristics.

    Quinoxaline: The parent compound, which serves as the basis for various derivatives.

Uniqueness: 6-Methoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

6-methoxy-2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYZMMJKAVJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methylquinoxaline
Reactant of Route 3
6-Methoxy-2-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Methoxy-2-methylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.